

Seproxetine serotonin transporter inhibition potency

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Compound Focus: Sproxetine Hydrochloride

CAS No.: 127685-30-7

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Quantitative Comparison of SSRI Potency

The table below summarizes key pharmacological data for seproxetine and other common SSRIs. A primary measure of a drug's effect at its target is **transporter occupancy**, with a common therapeutic target being **≥80% SERT occupancy** [1].

Compound	Reported SERT Occupancy	Key Potency Notes	Source / Method
Seproxetine	Specific occupancy data not available in search results	(S)-enantiomer of norfluoxetine; ~20x more potent serotonin inhibitor than R-norfluoxetine; active metabolite of fluoxetine [2] [3] [4].	In vitro assessment [4].
Fluoxetine	~80% at therapeutic dose [1]	Seproxetine is its active metabolite and is deemed more potent [2] [3].	[¹¹ C]DASB PET Study [1].
Paroxetine	~80% at minimum therapeutic dose [1]	Used as a reference SSRI in comparative studies.	[¹¹ C]DASB PET Study [1].
Citalopram	~80% at minimum therapeutic dose [1]	Used as a reference SSRI in comparative studies.	[¹¹ C]DASB PET Study [1].

Compound	Reported SERT Occupancy	Key Potency Notes	Source / Method
Sertraline	~80% at minimum therapeutic dose [1]	Used as a reference SSRI in comparative studies.	[¹¹ C]DASB PET Study [1].
Venlafaxine (XR)	~80% at minimum therapeutic dose [1]	A serotonin-norepinephrine reuptake inhibitor (SNRI).	[¹¹ C]DASB PET Study [1].

Beyond simple SERT inhibition, seproxetine's pharmacological profile is complex. It also inhibits the **dopamine transporter (DAT)** and binds to **5-HT_{2A/2C} receptors** [2] [3] [4]. Although potent, its development as an antidepressant was discontinued due to cardiac side effects (prolongation of the QT interval) caused by the inhibition of the KvLQT1 protein [4].

Strategies to Enhance Seroxetine's Efficacy

Research has explored charge-transfer (CT) complexation to improve seproxetine's efficacy and stability [2] [3]. The table below summarizes the binding affinity of seproxetine and its CT complexes, as determined by molecular docking.

Ligand	Serotonin Receptor Binding Energy (kcal/mol)	Dopamine Receptor Binding Energy (kcal/mol)	TrkB Kinase Receptor Binding Energy (kcal/mol)
Seroxetine (SRX) alone	Data not specified	Data not specified	Data not specified
[(SRX)(TCNQ)] CT Complex	Binds more efficiently than SRX alone [2] [3]	Highest binding energy (CTcD complex) [2] [3]	Binds more efficiently than SRX alone [2] [3]

Key findings from this approach include [2] [3]:

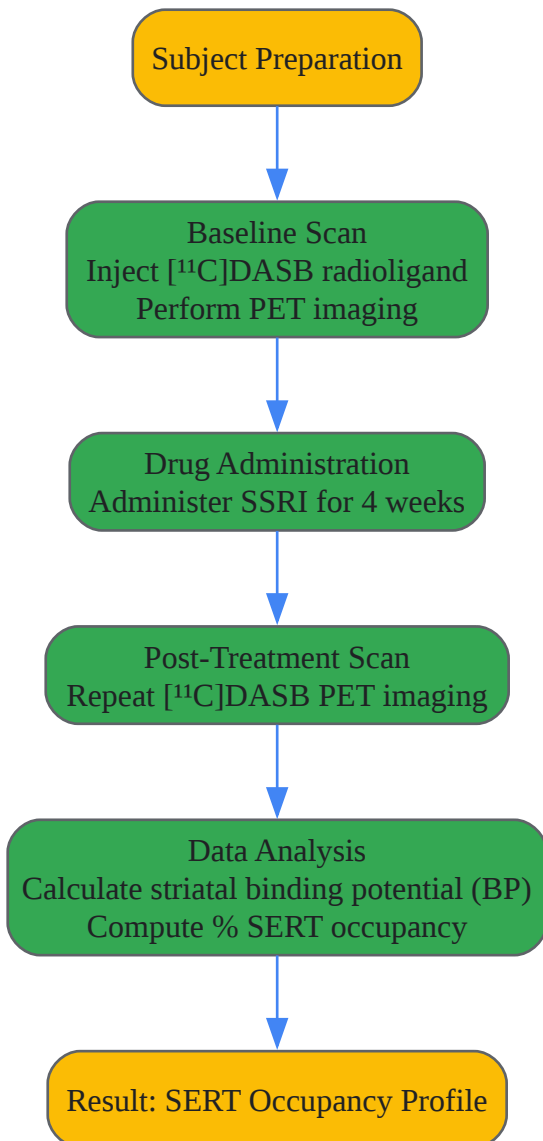
- The CT complex formed between seproxetine and the π -electron acceptor TCNQ ([(SRX)(TCNQ)]) showed superior binding to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone.

- Molecular dynamics simulations confirmed that the **[(SRX)(TCNQ)]-dopamine (CTcD) complex** was particularly stable.
- This suggests CT complexation is a viable strategy for creating more effective seproxetine-based antidepressants, potentially allowing for lower doses and reduced side effects.

Detailed Experimental Methodologies

Positron Emission Tomography (PET) for SERT Occupancy

A pivotal study used the radioligand **[¹¹C]DASB** and PET imaging to measure the occupancy of SERT by various SSRIs in the human brain [1].



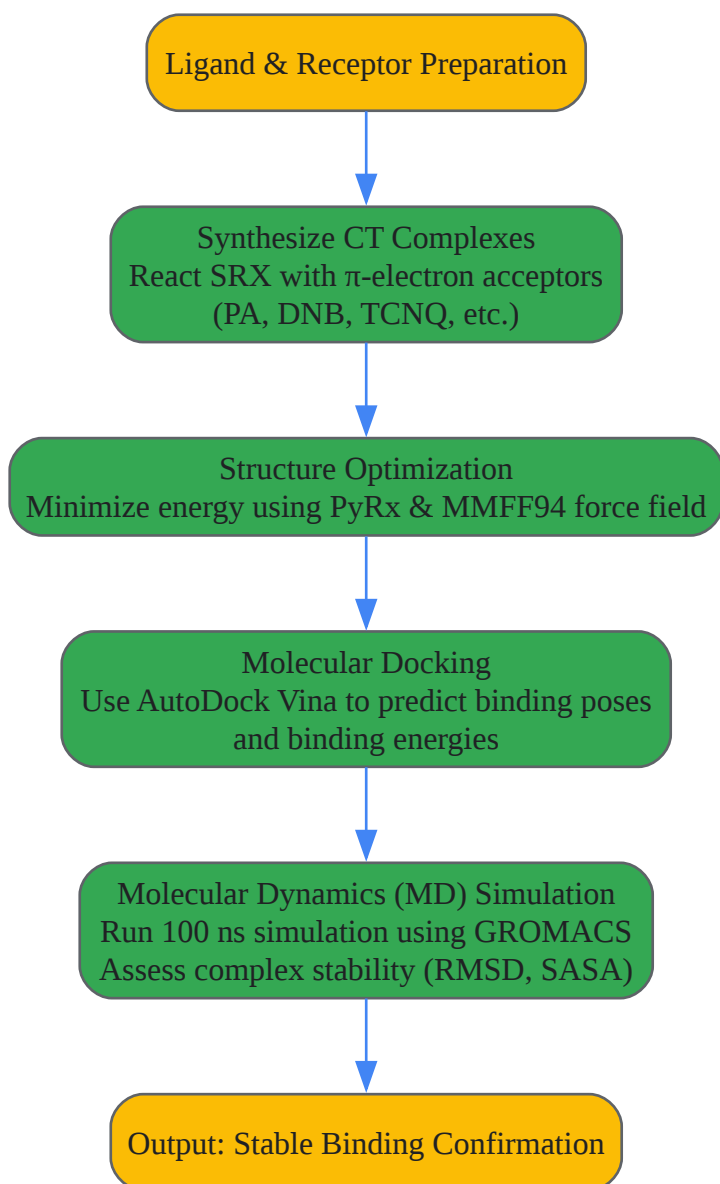
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Key protocol details include [1]:

- **Subjects:** The study involved 77 subjects for medication trials and 6 additional healthy subjects for test-retest reliability.
- **Dosing:** Healthy subjects received subtherapeutic doses, while patients with mood and anxiety disorders received therapeutic doses.
- **Imaging & Analysis:** Striatal SERT binding potential (BP) was measured before and after 4 weeks of treatment. The percentage occupancy was calculated from the reduction in BP.

Molecular Docking and Dynamics for Charge-Transfer Complexes

The following workflow was used to evaluate the binding of seproxetine and its CT complexes:



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Key aspects of this computational protocol are [2] [3]:

- **Ligand Preparation:** The structures of seproxetine and its synthesized CT complexes were converted to PDBQT format, and their energy was minimized.

- **Receptor Preparation:** The 3D crystal structures of serotonin, dopamine, and TrkB kinase receptors were obtained from the Protein Data Bank and prepared by adding charges.
- **Docking & Analysis:** Docking calculations were performed with AutoDock Vina, and the resulting poses were analyzed with Discovery Studio Visualizer.
- **Dynamics Validation:** The stability of the best-docked complexes was confirmed through 100 ns molecular dynamics simulations.

Key Insights for Research and Development

- **The 80% SERT Occupancy Benchmark:** This is a crucial target for therapeutic efficacy achieved by multiple SSRIs at their minimum effective doses [1]. This benchmark should guide the dosing of new SERT-targeting compounds.
- **Beyond Simple Inhibition:** Seproxetine's activity at DAT and 5-HT_{2A/2C} receptors [2] [4] highlights that a comprehensive pharmacological profile is essential for understanding a drug's overall effects and side mechanisms.
- **Innovative Chemical Strategies:** Techniques like charge-transfer complexation can enhance the binding affinity and stability of existing potent molecules like seproxetine, offering a pathway to revitalize promising compounds previously shelved due to side effects [2] [3].

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